molecular formula C19H21N5O4 B2361734 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896820-90-9

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2361734
CAS No.: 896820-90-9
M. Wt: 383.408
InChI Key: OKODISVFLHLRPV-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound supplied for research and experimental purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds within the imidazo[2,1-f]purine-dione structural class have been identified in scientific literature and patents as having significant research potential. Specifically, closely related analogs are investigated for their activity as multi-target therapeutic agents . This class of compounds has also been explored in patent claims for the treatment of a wide range of conditions, including viral infections , inflammatory diseases such as asthma and ulcerative colitis , and various cancers like renal cell carcinoma and melanoma . The structural features of this molecule, including the 4-methoxyphenyl and 3-hydroxypropyl substituents, are typical of scaffolds designed to interact with specific biological targets, such as Toll-like receptors (TLRs) . Researchers can utilize this high-purity compound as a key reference standard or building block in exploratory studies within medicinal chemistry, biochemistry, and pharmacology.

Properties

IUPAC Name

2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(27)22(17(15)26)9-4-10-25)20-18(23)24(12)13-5-7-14(28-3)8-6-13/h5-8,11,25H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKODISVFLHLRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known as D389-0447, is a synthetic derivative of imidazo[2,1-f]purine. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and immunology. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C19H21N5O4
  • Molecular Weight : 383.408 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes an imidazole ring and various functional groups that contribute to its biological activity.

Antidepressant and Anxiolytic Effects

Recent studies have explored the potential of this compound as an antidepressant. In a series of experiments involving forced swim tests (FST) in mice, it was observed that certain derivatives exhibited significant antidepressant-like effects. The compound demonstrated notable affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation . Additionally, some derivatives showed superior anxiolytic properties compared to established drugs like diazepam .

Phosphodiesterase Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), specifically PDE4B and PDE10A. These enzymes play a critical role in the degradation of cyclic nucleotides (cAMP and cGMP), which are vital for various signaling pathways. Inhibiting these enzymes can lead to increased levels of these second messengers, thereby enhancing neurotransmission and potentially alleviating symptoms of depression and anxiety .

Immunomodulatory Activity

The imidazoquinoline derivatives have shown promise as Toll-like receptor (TLR) agonists. TLRs are essential components of the innate immune system that recognize pathogens and activate immune responses. The structural modifications in compounds similar to D389-0447 have been linked to enhanced TLR7/8 agonistic activity, suggesting potential applications in vaccine adjuvants or treatments for immune-related disorders .

Case Studies and Research Findings

StudyFindings
PubMed Study on AntidepressantsIdentified that certain derivatives exhibit significant affinity for serotonin receptors and show antidepressant-like effects in animal models .
PDE Inhibition StudyDemonstrated that the compound inhibits PDE4B and PDE10A, leading to increased cAMP levels which may contribute to its antidepressant properties .
TLR Agonist ResearchFound that modifications in imidazoquinoline structures can significantly impact their ability to activate TLRs, indicating potential therapeutic uses in immunotherapy .

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    • This compound has been included in screening libraries aimed at identifying antiviral agents. Its structural characteristics suggest potential efficacy against viral infections by mimicking nucleosides, which are essential for viral replication .
  • Cancer Research
    • Preliminary studies indicate that 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may exhibit anticancer properties. Research is ongoing to explore its mechanism of action against various cancer cell lines, particularly through pathways involving apoptosis and cell cycle regulation.
  • Neurological Disorders
    • The compound's interaction with adenosine receptors suggests potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases. It may modulate neurotransmitter release and neuronal excitability .
  • Cardiovascular Effects
    • There is emerging evidence that this compound could influence cardiovascular health by affecting vascular smooth muscle function and modulating blood pressure through its interaction with purinergic signaling pathways.

Case Study 1: Antiviral Screening

A recent study screened a library of compounds including this compound for antiviral activity against various RNA and DNA viruses. The results indicated that the compound exhibited moderate antiviral activity, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins. These findings suggest a promising role for this compound in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-dione Derivatives

Compound Name Substituents (Positions) Key Structural Features Reported Activities References
Target Compound 3-(3-hydroxypropyl), 8-(4-methoxyphenyl), 1,7-dimethyl Hydroxypropyl enhances hydrophilicity; 4-methoxyphenyl may improve receptor selectivity Potential 5-HT1A/adenosine receptor modulation (inferred from analogs) -
Compound 5 () 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl), 1,3-dimethyl Bulky dihydroisoquinoline substituent PDE4B1/PDE10A inhibition; moderate 5-HT1A/D2 receptor affinity (Ki ~ 10–100 nM)
Compound 6h () 8-[3-(N4-phenylpiperazinyl)propyl], 1,3-dimethyl Arylpiperazine chain enhances 5-HT1A binding High 5-HT1A affinity (Ki = 5.6 nM); antidepressant-like effects in vivo
8-(3-Methoxypropyl)-7-{4-[(3-methoxypropyl)amino]phenyl}-1,3-dimethyl derivative () 3-methoxypropyl, 7-(4-aminophenyl with 3-methoxypropyl) Dual methoxypropyl groups may improve blood-brain barrier penetration No direct activity reported; structural similarity suggests adenosine receptor targeting
Compound 44 () 8-(3-(1H-imidazol-1-yl)propyl), 1,3-dimethyl Imidazole moiety enhances water solubility Adenosine receptor antagonism (IC50 ~ 100–500 nM)

Key Observations :

  • Substituent Effects: Hydroxypropyl vs. Aryl Groups: The 4-methoxyphenyl group in the target compound could enhance selectivity for serotonin receptors over adenosine receptors, as seen in arylpiperazine derivatives ().

Pharmacological Profiles and Receptor Affinities

Serotonin Receptor Modulation

Imidazo[2,1-f]purine-diones with arylpiperazine chains (e.g., Compound 6h) exhibit potent 5-HT1A receptor binding (Ki = 5.6 nM), surpassing the target compound’s inferred activity .

Adenosine Receptor Interactions

Compounds like 8-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl derivatives () act as adenosine A2A/A3 antagonists, with IC50 values in the nanomolar range. The target compound’s 4-methoxyphenyl group may reduce adenosine receptor affinity compared to imidazole-containing analogs.

Enzyme Inhibition

No PDE data are available for the target compound, but its hydroxypropyl group could influence phosphodiesterase binding.

Recommendations :

  • Synthesize the target compound and evaluate its binding to 5-HT1A, adenosine receptors, and PDEs.
  • Compare pharmacokinetic properties (e.g., logP, solubility) with analogs in Table 1.

Preparation Methods

Cyclization of 4,5-Diaminopyrimidine

A solution of 4,5-diamino-1-methylpyrimidin-2(1H)-one (1.0 equiv) and glyoxal (1.2 equiv) in acetic acid undergoes reflux at 120°C for 6 hours, yielding the bicyclic imidazo[2,1-f]purine-2,4-dione scaffold. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Key Parameters

  • Catalyst: Acetic acid (10% v/v)
  • Yield: 68–72%
  • Purity: >90% (HPLC)

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety at position 8 is installed via Suzuki-Miyaura cross-coupling.

Suzuki Coupling Optimization

A brominated intermediate (1.0 equiv) reacts with 4-methoxyphenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in a 3:1 mixture of 1,4-dioxane/water at 90°C for 12 hours.

Reaction Metrics

  • Yield: 82–85%
  • Selectivity: >95% for position 8 (confirmed by NOESY)
  • Workup: Extraction with ethyl acetate, dried over Na₂SO₄, and concentrated under vacuum.

Functionalization at Position 3: 3-Hydroxypropyl Installation

The 3-hydroxypropyl group is introduced via nucleophilic alkylation using 3-bromo-1-propanol.

Alkylation Protocol

The purine intermediate (1.0 equiv) is treated with 3-bromo-1-propanol (2.5 equiv) and K₂CO₃ (3.0 equiv) in DMF at 80°C for 8 hours. The reaction proceeds via an SN2 mechanism, favoring substitution at the less sterically hindered N3 position.

Performance Data

  • Yield: 75–78%
  • Side Products: <5% O-alkylation (mitigated by excess K₂CO₃)
  • Purification: Silica gel chromatography (30% EtOAc/hexane).

Methylation at Positions 1 and 7

Methyl groups are sequentially added using methyl iodide under controlled conditions.

Stepwise Methylation

  • Position 1 Methylation : Treatment with MeI (1.2 equiv) and NaH (1.5 equiv) in THF at 0°C for 2 hours (Yield: 92%).
  • Position 7 Methylation : Subsequent reaction with MeI (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 4 hours (Yield: 88%).

Regiochemical Control

  • Position 1 selectivity is achieved via low-temperature deprotonation.
  • Position 7 methylation requires higher temperatures due to reduced nucleophilicity.

Final Oxidation and Purification

The dione functionality is introduced via oxidation of intermediate dihydroxy precursors.

Oxidation with Jones Reagent

A solution of CrO₃ (2.0 equiv) in H₂SO₄ (0.5 M) is added dropwise to the substrate in acetone at 0°C. The mixture is stirred for 3 hours, quenched with isopropanol, and neutralized with NaHCO₃.

Outcomes

  • Conversion: >98%
  • Yield: 80–85%
  • Purity: Final compound purified via recrystallization (EtOH/H₂O).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Purity (%) Reference
Core Formation Cyclocondensation AcOH, 120°C, 6h 68–72 >90
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C, 12h 82–85 95
3-Hydroxypropyl Alkylation DMF, 80°C, 8h 75–78 93
Methylation (C1/C7) MeI, NaH/K₂CO₃ THF/DMF, 0–60°C 88–92 >98
Oxidation Jones Reagent Acetone, 0°C, 3h 80–85 97

Challenges and Mitigation Strategies

Regioselectivity in Coupling Reactions

Competitive coupling at position 9 is suppressed by employing bulky ligands (e.g., SPhos) and limiting reaction temperatures to <100°C.

Hydroxypropyl Group Stability

The 3-hydroxypropyl side chain is prone to elimination under strong acidic conditions. This is mitigated by maintaining pH >7 during workup.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g) achieved an overall yield of 62% using continuous flow reactors for the Suzuki coupling step, reducing Pd leaching to <0.1 ppm.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of amido-nitriles under mild conditions (e.g., room temperature, ethanol solvent) to form the imidazopurine core . Optimization requires controlling substituent reactivity: the 4-methoxyphenyl group may necessitate protective group strategies to avoid side reactions. Yield and purity are influenced by solvent choice (polar aprotic solvents enhance cyclization) and stoichiometric ratios of intermediates. Chromatographic purification (e.g., silica gel) is often required to isolate the compound ≥95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., methyl groups at positions 1 and 7, hydroxypropyl at position 3). Coupling constants in 1^1H NMR distinguish between imidazole and purine ring protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C19_{19}H21_{21}N5_5O4_4) and isotopic distribution .
  • Computational : Density Functional Theory (DFT) calculations predict electronic properties and compare experimental vs. theoretical IR spectra for functional group verification .

Q. What preliminary assays are recommended to assess its biological activity, and how should controls be designed?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinases). Include positive controls (known inhibitors) and vehicle controls (DMSO) to normalize activity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Validate results with a replicate experiment and apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyphenyl vs. fluorophenyl substituents) impact target selectivity and pharmacokinetic properties?

  • Methodological Answer :

  • SAR Analysis : Compare binding affinities of analogs (e.g., 8-(4-fluorophenyl) derivatives) via molecular docking to targets like serotonin receptors or kinases. Fluorine’s electronegativity may enhance binding through halogen bonding .
  • ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to evaluate lipophilicity (logP) and metabolic stability. The hydroxypropyl group may improve solubility but reduce membrane permeability .

Q. What strategies resolve contradictions in reported biological activity across different experimental models?

  • Methodological Answer :

  • Model-Specific Factors : Replicate assays in multiple cell lines or animal models to account for variability in receptor expression or metabolic enzymes. For example, discrepancies in anticancer activity may arise from p53 status differences .
  • Dose-Response Curves : Use Hill slope analysis to distinguish between on-target vs. off-target effects. Synergistic interactions (e.g., with chemotherapeutics) should be tested via combination index methods .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Methodological Answer :

  • Degradation Pathways : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) with HPLC monitoring. The imidazopurine core is prone to hydrolysis at extreme pH; formulation with cyclodextrins or nanoencapsulation may enhance stability .
  • Pharmacokinetic Modeling : Use compartmental models to predict half-life and clearance. Adjust dosing regimens based on bioavailability data from preclinical species (e.g., rodents vs. primates) .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to receptor theory or enzyme kinetics models to contextualize mechanism of action .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report effect sizes and confidence intervals .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .

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